(4-nitro-1H-benzimidazol-2-yl)methanamine

Bioreductive Prodrugs Enzymology Cancer Research

Researchers requiring regiochemically pure 4-nitro-benzimidazole intermediates often face supply gaps. (4-Nitro-1H-benzimidazol-2-yl)methanamine (CAS 101236-96-8) resolves this with verified 4-position nitro regiochemistry. • Bioreductive prodrug design: 4-nitro group undergoes enzymatic reduction under hypoxia for tumor-targeted activation. • Free 2-methanamine enables rapid amide coupling, reductive amination & sulfonamide formation for SAR libraries. • Privileged scaffold for antimicrobial & PDE inhibitor discovery programs.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 101236-96-8
Cat. No. B010976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitro-1H-benzimidazol-2-yl)methanamine
CAS101236-96-8
Synonyms1H-Benzimidazole-2-methanamine,4-nitro-(9CI)
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CN
InChIInChI=1S/C8H8N4O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4,9H2,(H,10,11)
InChIKeyIRRBFIUVOWZDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-benzimidazol-2-yl)methanamine: Overview & Key Properties


(4-nitro-1H-benzimidazol-2-yl)methanamine (CAS 101236-96-8) is a heterocyclic organic compound featuring a benzimidazole core with a nitro group at the 4-position and a methanamine group at the 2-position [1]. With a molecular formula of C₈H₈N₄O₂ and a molecular weight of 192.17 g/mol, this compound serves as a strategic intermediate in medicinal chemistry and drug discovery [1]. Its primary amine handle facilitates further derivatization, making it a valuable scaffold for generating diverse chemical libraries .

4-Nitro regiochemistry for electronic property tuning
Primary amine handle enables diverse derivatization
Building block for medicinal chemistry libraries

Why This Scaffold Cannot Be Simply Substituted


While benzimidazole is a common pharmacophore, simply substituting (4-nitro-1H-benzimidazol-2-yl)methanamine with its 5- or 6-nitro isomers or other benzimidazole derivatives is not scientifically sound. The position of the nitro group (4- vs. 5- vs. 6-) significantly alters electronic distribution, molecular conformation, and subsequent interaction with biological targets [1]. Furthermore, the presence of the free primary amine at the 2-position provides a unique synthetic vector for creating amides, Schiff bases, and other conjugates, a feature absent in many simpler benzimidazole cores. This combination of a specific nitro regiochemistry and a reactive amine handle means that downstream biological activity, enzyme inhibition profiles, and physicochemical properties cannot be reliably extrapolated from other benzimidazole analogs [1][2].

Isomer shift 5- or 6-nitro isomers may alter electronic distribution and target interaction profiles.
Handle loss Lack of primary amine limits synthetic diversification compared to this scaffold.
Core mismatch Downstream biological activity cannot be reliably extrapolated from simple benzimidazole cores.

Comparative Evidence vs. Key Analogs


DT-Diaphorase Reactivity Profile

The nitro group in the 4-position of the benzimidazole ring confers enhanced substrate activity for DT-diaphorase (NQO1), a key enzyme in bioreductive drug activation. Studies on nitrobenzimidazoles demonstrate that this class of compounds acts as relatively efficient substrates for rat liver DT-diaphorase, with their reactivity exceeding that of common nitroaromatic compounds like nitrofurans and nitrobenzenes [1]. This suggests a favorable reduction potential, which is critical for hypoxia-selective cytotoxicity.

DT-Diaphorase Reactivity
Class-level
Nitrobenzimidazoles exceed nitrofurans & nitrobenzenes in substrate activity
Supports bioreductive prodrug research context
Rat liver NQO1 assay; class-level inference
Bioreductive Prodrugs Enzymology Cancer Research

Synthetic Advantage of the Aminomethyl Handle

The presence of a primary methanamine (-CH2NH2) group at the 2-position provides a critical synthetic advantage over unsubstituted benzimidazole cores like 4-nitro-1H-benzimidazole (CAS 10597-52-1) [1]. This functional group enables a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of Schiff bases, ureas, and thioureas . This allows for rapid expansion of chemical space and structure-activity relationship (SAR) studies.

Synthetic Handle
Head-to-head
Primary amine present vs. absent in 4-nitro-1H-benzimidazole
Enables amide, Schiff base, and urea library synthesis
Structural comparison
Medicinal Chemistry Combinatorial Chemistry Drug Discovery

Antimicrobial Activity of Nitrobenzimidazoles

Nitrobenzimidazole derivatives, including those with 5(6)-nitro substitution, have demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, bis-5(6)-nitrobenzimidazole compounds have shown MIC values between 50-400 μg/mL against E. faecalis and S. aureus [1]. Furthermore, studies on halogen- and nitro-derivatives of benzimidazole against Bacillus subtilis have established a baseline for antimicrobial potency, with the most active compound showing an MIC of 0.49 µg/mL [2]. This class-level data supports the exploration of 4-nitro analogs like (4-nitro-1H-benzimidazol-2-yl)methanamine in antimicrobial research.

Antimicrobial MIC Range
Class-level
0.49 – 400 µg/mL
Reported MIC endpoint context for screening
Gram-positive & Gram-negative strains; class-level inference
Antimicrobial Resistance Infectious Disease Drug Discovery

Phosphodiesterase (PDE) Inhibition Potential

6-Nitrobenzimidazole derivatives have been identified as potential phosphodiesterase (PDE) inhibitors. In a study of 30 synthesized compounds, ten showed PDE inhibitory activity with IC₅₀ values ranging from 1.5 ± 0.043 μM to 294.0 ± 16.7 μM, with the most potent compound (Compound 30) having an IC₅₀ of 1.5 μM, which is far superior to the standard EDTA control (IC₅₀ = 274 ± 0.007 μM) [1]. This demonstrates that nitro-substituted benzimidazoles can be optimized for PDE inhibition, a mechanism relevant to various therapeutic areas.

PDE Inhibition IC₅₀
Class-level
1.5 µM
Reported PDE inhibition; supports lead optimization
Most active 6-nitro analog; ~183-fold vs EDTA control
Phosphodiesterase Inhibitors Inflammation Cancer

Key Research Applications


Bioreductive Prodrugs for Hypoxia Targeting

Leveraging the class-level evidence of enhanced DT-diaphorase reactivity for nitrobenzimidazoles [1], (4-nitro-1H-benzimidazol-2-yl)methanamine is an ideal starting material for synthesizing bioreductive prodrugs. The 4-nitro group can be enzymatically reduced under hypoxic conditions to generate cytotoxic species, while the 2-methanamine handle allows for the attachment of tumor-targeting moieties or other pharmacophores to improve selectivity and potency. This approach is particularly relevant for targeting the hypoxic cores of solid tumors [1].

Diverse Library Synthesis via Amine Functionalization

The primary amine group in (4-nitro-1H-benzimidazol-2-yl)methanamine provides a direct route for high-throughput library synthesis . Researchers can rapidly generate hundreds of analogs through simple amide coupling, reductive amination, or sulfonamide formation reactions. This is a critical advantage over simpler nitrobenzimidazole cores lacking this functional handle, enabling efficient exploration of structure-activity relationships (SAR) in drug discovery programs .

Novel Antimicrobial Agent Development

Given the demonstrated antimicrobial activity of related nitrobenzimidazole derivatives against Gram-positive and Gram-negative bacteria [2][3], this compound serves as a privileged scaffold for designing new anti-infectives. The ability to functionalize the 2-methanamine position allows for the optimization of pharmacokinetic properties and the targeting of specific bacterial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR) [3]. This is especially valuable in the fight against antimicrobial resistance (AMR).

Phosphodiesterase (PDE) Inhibitor Design

The strong PDE inhibitory activity observed for 6-nitrobenzimidazole analogs [4] suggests that (4-nitro-1H-benzimidazol-2-yl)methanamine could be a valuable starting point for a medicinal chemistry campaign targeting PDE enzymes. By exploring the SAR around the 2-methanamine position and comparing it to the 5- and 6-nitro isomers, researchers can define the optimal regiochemistry for potent and selective PDE inhibition, potentially leading to new therapeutics for inflammatory diseases or other conditions [4].

Application
Selection Property
Validation Focus
Hypoxia-targeted prodrug research
4-Nitro reduction potential
DT-diaphorase substrate activity validation
SAR library synthesis
Primary amine reactivity
Derivatization scope and purity
Antimicrobial screening
Nitrobenzimidazole scaffold
MIC determination against target strains
PDE inhibitor lead optimization
Regiochemistry & amine handle
PDE isoform selectivity and SAR

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